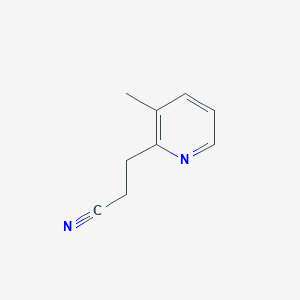

3-(3-Methylpyridin-2-yl)propanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSZUKGRJKOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methylpyridin 2 Yl Propanenitrile and Analogous Structures

Rational Design and Strategic Approaches to Pyridyl Propanenitrile Core

The construction of the 3-(3-Methylpyridin-2-yl)propanenitrile scaffold can be approached through several strategic disconnections. A primary strategy involves the formation of the propanenitrile side chain on a pre-existing 3-methylpyridine (B133936) ring. Alternatively, the pyridine (B92270) ring itself can be constructed with the desired substitution pattern already in place.

Condensation Reactions and Related Carbocyclizations

Condensation reactions provide a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a key strategy is the Michael addition of a cyanide nucleophile to a suitable electrophile, such as 3-methyl-2-vinylpyridine. This conjugate addition is a well-established method for the formation of a propanenitrile side chain on a heterocyclic ring. thieme-connect.comlibretexts.org

The reaction proceeds via the attack of a cyanide ion on the β-carbon of the vinyl group of 3-methyl-2-vinylpyridine, which acts as a Michael acceptor. libretexts.org The electron-withdrawing nature of the pyridine ring facilitates this nucleophilic attack. wikipedia.org The resulting carbanion is then protonated to yield the final this compound product. The use of a base is typically required to generate the cyanide nucleophile from a source like hydrogen cyanide or a metal cyanide salt.

| Reaction Type | Reactants | Key Features | Reference |

| Michael Addition | 3-Methyl-2-vinylpyridine, Cyanide Source (e.g., LiCN, KCN) | Forms the propanenitrile side chain via conjugate addition. | thieme-connect.comlibretexts.org |

Another relevant condensation approach involves the reaction of a pyridine derivative with malononitrile (B47326). While not a direct route to the target compound, these reactions highlight the utility of malononitrile as a synthon in constructing functionalized pyridines and related heterocyclic systems. researchgate.netmdpi.comnih.gov

Transition-Metal-Catalyzed Cycloaddition Reactions with Nitriles

Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent an efficient and atom-economical method for the de novo synthesis of substituted pyridine rings. This approach involves the co-cyclization of two alkyne molecules with a nitrile, providing direct access to the pyridine core. By carefully selecting the alkyne and nitrile starting materials, the desired substitution pattern, including the methyl and propanenitrile functionalities (or their precursors), can be incorporated.

Various transition metals, including cobalt, rhodium, and nickel, have been shown to catalyze these cycloadditions effectively. The reaction mechanism generally involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the nitrile to form the pyridine ring. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions.

Regioselective Functionalization of Pyridine Ring Systems

Direct functionalization of a pre-existing pyridine ring offers an alternative and often more convergent approach to this compound. However, achieving regioselectivity in the functionalization of pyridines can be challenging due to the electronic nature of the ring.

Directed C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto aromatic rings. In the case of pyridine derivatives, a directing group can be used to guide a transition metal catalyst to a specific C-H bond for activation and subsequent functionalization. For the synthesis of the target molecule, a directing group at a position that facilitates functionalization at the 2-position of a 3-methylpyridine ring would be required. This would be followed by the introduction of the three-carbon nitrile-containing side chain.

Dearomatization-rearomatization strategies provide a means to overcome the inherent reactivity patterns of pyridines. This approach involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate, such as a dihydropyridine (B1217469). This intermediate can then undergo regioselective functionalization that would be difficult to achieve on the aromatic pyridine itself. Subsequent rearomatization restores the pyridine ring, now bearing the desired substituent. This strategy could potentially be employed to introduce the propanenitrile side chain or a precursor at the 2-position of a 3-methylpyridine ring.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound is highly dependent on the availability of key precursors. The primary building blocks for the most plausible synthetic routes are 2,3-lutidine (B1584814) (2,3-dimethylpyridine) and 2-picoline (2-methylpyridine).

2,3-Lutidine (2,3-Dimethylpyridine): This compound serves as a common starting material. It is a heterocyclic compound that can be isolated from coal tar and bone charcoal. guidechem.com Synthetic methods for its preparation include the catalytic cyclization of propylene (B89431) glycol, butanone, and ammonia (B1221849) over a complex catalyst system. guidechem.com

2-Picoline (2-Methylpyridine): 2-Picoline is a crucial intermediate, as it can be converted to 3-methyl-2-vinylpyridine. Historically isolated from coal tar, it is now primarily synthesized through two main routes: the condensation of acetaldehyde (B116499) and ammonia over an oxide catalyst, or the condensation of acetone (B3395972) and acrylonitrile (B1666552) followed by cyclization. wikipedia.org

3-Methyl-2-vinylpyridine: This is a key intermediate for the Michael addition route. It can be synthesized from 2-picoline through a condensation reaction with formaldehyde. wikipedia.org This reaction typically proceeds via an intermediate alcohol, which is then dehydrated to form the vinyl group. wikipedia.org

| Precursor | Starting Materials | Synthetic Method | Reference |

| 2,3-Lutidine | Propylene glycol, Butanone, Ammonia | Catalytic Cyclization | guidechem.com |

| 2-Picoline | Acetaldehyde, Ammonia | Condensation over oxide catalyst | wikipedia.org |

| 2-Picoline | Acetone, Acrylonitrile | Condensation and cyclization | wikipedia.org |

| 3-Methyl-2-vinylpyridine | 2-Picoline, Formaldehyde | Condensation and Dehydration | wikipedia.orgwikipedia.org |

Synthetic Strategies and Green Chemistry Approaches for this compound

The synthesis of this compound, a significant pyridine derivative, involves intricate chemical strategies. These methods are continuously evolving, with a growing emphasis on environmentally benign processes. This article delves into the synthetic methodologies for this compound and its analogs, highlighting the preparation of key intermediates and the incorporation of the propanenitrile side chain. Furthermore, it explores the integration of green chemistry principles, such as solvent-free reactions and the development of sustainable catalysts, to minimize the environmental footprint of these syntheses.

The construction of this compound and related compounds relies on a foundation of established and innovative synthetic organic chemistry techniques. The core of these syntheses often involves the preparation of a substituted pyridine core, followed by the introduction of the functional propanenitrile chain.

Preparation of Methylated Pyridine Intermediates

The synthesis of the methylated pyridine core is a critical first step. Various methods exist for the methylation of the pyridine ring, a process that can be challenging due to the electron-deficient nature of the aromatic system. wikipedia.org One common approach involves the use of organometallic reagents. For instance, Grignard reagents can be added to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org Another method utilizes a copper-catalyzed reaction with lithium fluoride (B91410) or magnesium chloride to introduce alkyl groups onto the pyridine ring. organic-chemistry.org

Flow synthesis has emerged as a greener alternative to traditional batch reactions for the preparation of 2-methylpyridines. mdpi.com This technique offers high selectivity and proceeds in a more environmentally friendly manner. mdpi.com The Ladenburg rearrangement, which occurs at high temperatures, is another pathway for synthesizing 2-methylpyridines, either from a pyridinium (B92312) species or from dihydropyridine and formaldehyde. mdpi.com The Bönnemann cyclization, a modification of the Reppe synthesis, can produce 2-methylpyridine (B31789) from acetonitrile (B52724) and acetylene, which can then be dealkylated to pyridine. wikipedia.org

The table below summarizes various methods for the preparation of methylated pyridine intermediates.

| Method | Reagents | Key Features |

| Grignard Reaction | Pyridine N-oxide, Grignard reagent, Acetic anhydride | Yields 2-substituted pyridines. organic-chemistry.org |

| Copper-Catalyzed Alkylation | Pyridine N-oxide, Alkyl halide, Copper catalyst, LiF or MgCl2 | Allows for the introduction of various alkyl groups. organic-chemistry.org |

| Flow Synthesis | Pyridine, Raney® nickel, 1-propanol | High selectivity and greener process. mdpi.com |

| Ladenburg Rearrangement | Pyridinium species or Dihydropyridine and formaldehyde | High-temperature reaction. mdpi.com |

| Bönnemann Cyclization | Acetonitrile, Acetylene, CoCp2(cod) catalyst | Can be performed under ambient conditions. wikipedia.org |

Introduction of the Propanenitrile Chain via Specific Coupling Reactions

Once the methylated pyridine intermediate is obtained, the next crucial step is the introduction of the propanenitrile chain. This is typically achieved through specific coupling reactions. While direct synthesis of this compound is not extensively detailed in the provided results, analogous reactions for introducing nitrile-containing side chains to pyridine rings offer insight into potential synthetic routes.

One general strategy involves the reaction of a pyridine derivative with a reagent containing the propanenitrile moiety. For example, a Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit for the assembly of the pyridine ring. mdpi.com Another approach involves the reaction of 1,3-diketones with ammonium (B1175870) acetate (B1210297) in the presence of trifluoroacetic acid in DMSO, where DMSO acts as a carbon source, solvent, and oxidant. mdpi.com

Copper-hydride (CuH) catalyzed coupling reactions of enynes and nitriles have been developed to synthesize polysubstituted pyrroles, and similar strategies could potentially be adapted for pyridine synthesis. nih.govchemrxiv.org These reactions are advantageous due to their ability to accommodate a wide range of functional groups. nih.govchemrxiv.org

The following table outlines general coupling strategies that could be adapted for the synthesis of pyridyl propanenitriles.

| Coupling Strategy | Reactants | Key Features |

| Hantzsch-type Synthesis | β-enamine carbonyls, Rongalite | Oxidative coupling to form substituted pyridines. mdpi.com |

| Diketone Condensation | 1,3-diketones, Ammonium acetate, Trifluoroacetic acid, DMSO | DMSO acts as a carbon source. mdpi.com |

| CuH-Catalyzed Coupling | Enynes, Nitriles | Potential for adaptation to pyridine synthesis. nih.govchemrxiv.org |

Green Chemistry Principles in Pyridyl Propanenitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve sustainability. rasayanjournal.co.inresearchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.inbiosynce.com

Solvent-Free and Microwave-Assisted Protocols

A significant advancement in green synthesis is the development of solvent-free and microwave-assisted reaction protocols. nih.govresearchgate.netrsc.org Solvent-free reactions minimize waste and the use of hazardous organic solvents. researchgate.netrsc.org For instance, the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives has been achieved under solvent-free conditions at 80 °C. rsc.org Similarly, polysubstituted pyridines have been synthesized via a pseudo-four-component reaction under solvent-free conditions at 110 °C. rsc.org

Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, higher yields, and milder reaction conditions. nih.govnih.govijpsjournal.compensoft.net This technology has been successfully applied to a wide range of heterocyclic syntheses, including those of pyridine derivatives. nih.govresearchgate.neteurekaselect.com Microwave irradiation can accelerate reactions that would otherwise require harsh conditions and long reaction times. nih.govijpsjournal.com For example, microwave-assisted multicomponent reactions have been used for the efficient synthesis of various heterocyclic compounds. nih.gov

Catalyst Development for Sustainable Synthetic Routes

The development of efficient and reusable catalysts is a cornerstone of green chemistry. bhu.ac.in In the context of pyridine synthesis, significant efforts have been directed towards creating sustainable catalytic systems. Magnetically recoverable nanocatalysts are particularly promising as they can be easily separated from the reaction mixture using an external magnet and reused, reducing catalyst waste and cost. rsc.org These catalysts have been employed in multicomponent reactions for the synthesis of pyridine derivatives. rsc.org

Zeolite catalysts are another class of materials being explored for the sustainable production of pyridines. rsc.org For example, HZSM-5 has been used for the thermo-catalytic conversion of glycerol (B35011) and ammonia into pyridines. rsc.org Research is also focused on developing metal-free catalytic systems to avoid the use of potentially toxic and expensive heavy metals. rsc.org Furthermore, biocatalysts, such as engineered hemoproteins, are being investigated for carbene transfer reactions to construct pyridine-functionalized cyclopropanes, offering a highly stereoselective and environmentally friendly approach. wpmucdn.com The continuous innovation in catalyst design is driven by the need for enhanced performance, cost-effectiveness, and reduced environmental impact. trueinsightsreports.com

Chemical Reactivity and Transformation Studies of 3 3 Methylpyridin 2 Yl Propanenitrile

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 3-(3-Methylpyridin-2-yl)propanenitrile is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.orglibretexts.org This inherent electronic property governs its susceptibility to different types of chemical reactions. The presence of a methyl group at the 3-position and a propanenitrile substituent at the 2-position further modulates the reactivity of the ring.

Electrophilic Aromatic Substitution Patterns on Methylpyridines

Due to the electron-withdrawing nature of the nitrogen atom, pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orglibretexts.org The nitrogen atom deactivates the ring, making reactions like nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iqmatanginicollege.ac.in The presence of the nitrogen also directs incoming electrophiles to specific positions.

In the case of 3-methylpyridine (B133936) (3-picoline), the methyl group is an activating group, which would typically direct electrophiles to the ortho and para positions. However, the deactivating effect of the pyridine nitrogen is the dominant influence. libretexts.org Electrophilic attack on the nitrogen atom is also possible, forming a pyridinium (B92312) salt which further deactivates the ring. libretexts.orgiust.ac.ir Consequently, electrophilic substitution on 3-methylpyridine, and by extension on this compound, is expected to be difficult and to occur primarily at the 3-position, as this position is least deactivated by the nitrogen. uoanbar.edu.iqyoutube.com

| Reaction | Conditions | Major Product(s) |

| Nitration | Vigorous conditions | 3-Nitro- and 5-nitro- isomers |

| Sulfonation | Vigorous conditions | Pyridine-3-sulfonic acid |

| Halogenation | Drastic conditions | 3-Halopyridine |

This table provides a general overview of electrophilic substitution on pyridine, which is expected to be similar for 3-methylpyridine derivatives.

Nucleophilic Attack and Addition Reactions to the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orguoanbar.edu.iq The presence of an activating group on the nitrogen, such as in N-oxides or pyridinium salts, enhances the electrophilicity of the ring and facilitates nucleophilic addition. mdpi.comacs.org

For this compound, nucleophilic attack is most likely to occur at the 2- and 6-positions. Hard nucleophiles, such as organometallic reagents and hydrides, can add directly to the pyridine ring. quimicaorganica.orgquimicaorganica.org For instance, the reaction of 4-methylpyridine (B42270) with n-butyl-lithium results in a mixture of nucleophilic addition at the 2-position and metalation of the methyl group. rsc.org In the case of 2-methylpyridine (B31789), metalation is the predominant reaction. rsc.org

The Chichibabin reaction, involving the amination of pyridines with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. This reaction typically occurs at the 2-position. quimicaorganica.org

The reactivity of substituted pyridines towards nucleophiles can be influenced by the nature of the substituent. Studies on the reaction of 3-picoline with phenyllithium (B1222949) have shown that the methyl group at the 3-position activates the 2-position for nucleophilic attack. cdnsciencepub.comcdnsciencepub.com

| Nucleophile | Expected Site of Attack on this compound |

| Organolithium reagents | 2- and 6-positions |

| Grignard reagents | 2- and 6-positions |

| Sodium amide | 2-position |

This table outlines the expected regioselectivity of nucleophilic attack on the pyridine ring of the title compound.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. libretexts.orgfiveable.me This allows it to undergo a variety of transformations, including hydrolysis, reactions at the alpha-carbon, and cycloadditions.

Mechanisms of Nitrile Hydrolysis and Amidation

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemguide.co.uknumberanalytics.com The reaction proceeds through an amide intermediate. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to a carboxylic acid and ammonia (B1221849). organicchemistrytutor.com The final step, the protonation of ammonia, drives the reaction to completion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. organicchemistrytutor.com

The hydrolysis of nitriles can sometimes be stopped at the amide stage, particularly under basic conditions. organicchemistrytutor.com

Reactions Involving the Alpha-Carbon of the Nitrile (e.g., α-alkylation, α-alkenylation)

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of the nitrile. ncert.nic.in This allows for the formation of a carbanion (a nitrile enolate) upon treatment with a strong base, such as lithium diisopropylamide (LDA). youtube.com This nucleophilic carbanion can then participate in various reactions.

α-Alkylation: The nitrile enolate can react with alkyl halides in an SN2 reaction to form α-alkylated nitriles. youtube.com More sustainable methods for α-alkylation have been developed, such as the use of primary alcohols as alkylating agents in the presence of a cobalt catalyst. organic-chemistry.orgrsc.orgacs.orgnih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" methodology proceeds through the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the nitrile to form an α,β-unsaturated nitrile, which is then reduced to the alkylated product. rsc.org

α-Alkenylation: α,β-Unsaturated nitriles can be synthesized through the condensation of aldehydes with nitriles. acs.org A cobalt-catalyzed system has been developed for the selective synthesis of α,β-substituted acrylonitriles from primary alcohols and nitriles. acs.org

| Reaction | Reagents | Product Type |

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Substituted nitrile |

| α-Alkylation (Borrowing Hydrogen) | Primary alcohol, Cobalt catalyst, Base | α-Substituted nitrile |

| α-Alkenylation | Aldehyde, Base | α,β-Unsaturated nitrile |

This table summarizes key reactions involving the alpha-carbon of nitriles.

Cycloaddition and Condensation Pathways of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. numberanalytics.comnih.gov

[3+2] Cycloadditions: Nitriles react with 1,3-dipoles, such as nitrile oxides and nitrile imines, to form five-membered heterocyclic rings. oup.comtandfonline.commdpi.com For example, the 1,3-dipolar cycloaddition of nitrile oxides with nitriles can yield 1,2,4-oxadiazoles, although this reaction can be less favorable than dimerization of the nitrile oxide or reaction with other dipolarophiles like alkenes and alkynes. tandfonline.comnih.gov The reaction of nitrile imines with nitriles provides a route to 1,2,4-triazoles. oup.com Photoinduced [3+2] cycloaddition of carbenes with nitriles has also been reported to form oxazoles. chemistryviews.org

Diels-Alder Reactions: While unactivated nitriles are generally poor dienophiles, they can participate in intramolecular Diels-Alder reactions, particularly when the reaction is entropically favored. nih.gov

| Reaction Type | Reactant | Product |

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole (B8745197) |

| [3+2] Cycloaddition | Nitrile Imine | 1,2,4-Triazole |

| [3+2] Cycloaddition | Carbene (photoinduced) | Oxazole |

| Intramolecular Diels-Alder | Diene-nitrile | Fused Pyridine System |

This table illustrates various cycloaddition reactions involving the nitrile group.

Transformations of the Propane (B168953) Chain and Methyl Group

The aliphatic portions of this compound, the methyl group and the propane chain, are susceptible to a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the modification of the carbon skeleton, providing pathways to a diverse range of derivatives.

The hydrogens on the carbon atom adjacent to the pyridine ring (the benzylic position) exhibit increased acidity due to the electron-withdrawing nature of the heterocycle. This is particularly pronounced for alkyl groups at the 2- and 4-positions of the pyridine ring. quimicaorganica.orgvaia.com This enhanced acidity allows for deprotonation by a strong base to form a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, leading to the extension and functionalization of the side chain. quimicaorganica.org

For this compound, the methylene (B1212753) group adjacent to the pyridine ring (Cα of the propane chain) is the most likely site for such deprotonation. The resulting carbanion can participate in a range of synthetic transformations. While specific experimental data for this compound is not available, analogous reactions with other alkylpyridines are well-documented. quimicaorganica.org

Table 1: Potential Side-Chain Alkylation and Functionalization Reactions

| Reagent | Product Structure | Reaction Type |

| 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 3-(3-Methylpyridin-2-yl)-3-alkylpropanenitrile | Alkylation |

| 1. Strong Base (e.g., BuLi) 2. Aldehyde/Ketone (R'COR'') | 3-(3-Methylpyridin-2-yl)-3-(hydroxyalkyl)propanenitrile | Aldol-type addition |

| 1. Strong Base (e.g., NaH) 2. Epoxide | 3-(3-Methylpyridin-2-yl)-3-(2-hydroxyalkyl)propanenitrile | Ring-opening of epoxide |

This table presents hypothetical reactions based on the known reactivity of related alkylpyridines.

The methyl group at the 3-position is generally less acidic than the protons on the Cα of the propane chain at the 2-position. However, under forcing conditions or with highly reactive reagents, functionalization of the methyl group may also be possible.

The alkyl portions of this compound can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation:

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains attached to aromatic rings to carboxylic acids. youtube.commsu.edu For this compound, the entire propane chain could potentially be cleaved and oxidized to a carboxylic acid at the 2-position of the pyridine ring, yielding 3-methylpyridine-2-carboxylic acid. The methyl group at the 3-position could also be oxidized to a carboxylic acid under harsh conditions. Electrochemical oxidation methods have also been reported for alkylpyridines. google.com

Reduction:

The reduction of the pyridine ring typically requires harsh conditions, such as catalytic hydrogenation at high pressure or the use of dissolving metals like sodium in liquid ammonia (Birch reduction). rsc.org These methods can lead to the formation of dihydropyridines or piperidines. rsc.org The nitrile group of the propanenitrile side chain can be selectively reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would yield 3-(3-methylpyridin-2-yl)propan-1-amine, a valuable intermediate for further derivatization.

Table 2: Potential Oxidation and Reduction Products

| Reagent/Condition | Product Structure | Transformation |

| KMnO₄, heat | 3-Methylpyridine-2-carboxylic acid | Oxidation of propane chain |

| LiAlH₄ | 3-(3-Methylpyridin-2-yl)propan-1-amine | Reduction of nitrile |

| H₂, Pd/C (high pressure) | 3-(3-Methylpiperdin-2-yl)propanenitrile | Reduction of pyridine ring |

This table illustrates hypothetical outcomes based on general oxidation and reduction reactions of related compounds.

Development of Novel Reaction Pathways for Derivatization

The development of new synthetic methods for the derivatization of pyridines is an active area of research, with a focus on achieving high selectivity and functional group tolerance. Many of these modern techniques could potentially be applied to this compound.

Radical alkylation reactions, such as the Minisci reaction, provide a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyridine. acs.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. While the 2- and 4-positions are typically favored, the regioselectivity can be influenced by the specific radical and reaction conditions. This approach could potentially be used to introduce new alkyl or acyl groups onto the pyridine ring of the target molecule.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions typically require a halide or triflate on the pyridine ring, recent advances have enabled the direct C-H activation and functionalization of pyridines. These methods could offer a direct route to arylated, alkenylated, or alkynylated derivatives of this compound.

Furthermore, derivatization can be achieved by leveraging the reactivity of the nitrile group. The conversion of the nitrile to other functional groups, such as amides, tetrazoles, or amidines, opens up a wide range of possibilities for creating new analogues with diverse properties.

Table 3: Potential Novel Derivatization Strategies

| Reaction Type | Reagents | Potential Product Type |

| Minisci-type Reaction | Alkyl radical source (e.g., from carboxylic acid), oxidant | C-H alkylated pyridine ring |

| Direct Arylation (C-H activation) | Aryl halide, Palladium catalyst, Ligand | C-H arylated pyridine ring |

| Nitrile Hydrolysis | Acid or Base | Carboxylic acid or Amide derivative |

| Cycloaddition with Azides | Sodium azide (B81097), Lewis acid | Tetrazole derivative |

This table outlines plausible advanced synthetic strategies for the derivatization of the target compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(3-Methylpyridin-2-yl)propanenitrile, a complete analysis would involve ¹H, ¹³C, and ¹⁵N NMR, complemented by two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Determination

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would be:

Pyridine (B92270) Ring Protons: Three aromatic protons would be observed. The proton at position 6 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a doublet. Their chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating methyl group. Based on data for 3-picoline (3-methylpyridine), these signals would be expected in the aromatic region, typically between δ 7.0 and 8.5 ppm.

Methyl Group Protons: The methyl group attached to the pyridine ring would appear as a singlet, likely in the region of δ 2.3-2.5 ppm.

Propanenitrile Protons: The two methylene (B1212753) groups of the propanenitrile side chain would appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the pyridine ring (Cα) would be expected at a downfield position compared to the methylene group adjacent to the nitrile group (Cβ).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-6 | ~8.3-8.5 | Doublet |

| Pyridine H-4 | ~7.4-7.6 | Doublet |

| Pyridine H-5 | ~7.1-7.3 | Doublet of Doublets |

| -CH₂- (alpha to pyridine) | ~2.9-3.1 | Triplet |

| -CH₂- (beta to pyridine) | ~2.6-2.8 | Triplet |

| -CH₃ | ~2.3-2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected for the pyridine ring carbons. The chemical shifts would be characteristic of a substituted pyridine, with the carbon bearing the methyl group and the carbons adjacent to the nitrogen showing distinct shifts.

Propanenitrile Carbons: Three signals would correspond to the propanenitrile side chain: the nitrile carbon (-C≡N), which appears at a characteristic downfield position (typically δ 117-120 ppm), and the two methylene carbons.

Methyl Carbon: A single signal for the methyl carbon would be observed in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~158-162 |

| C-6 (Pyridine) | ~147-150 |

| C-4 (Pyridine) | ~137-140 |

| C-3 (Pyridine) | ~130-133 |

| C-5 (Pyridine) | ~122-125 |

| -C≡N | ~117-120 |

| -CH₂- (alpha to pyridine) | ~30-35 |

| -CH₂- (beta to pyridine) | ~18-22 |

| -CH₃ | ~17-20 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Characterization

While less common, ¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in the molecule. The pyridine nitrogen would have a chemical shift characteristic of aromatic heterocyclic amines, while the nitrile nitrogen would have a distinct chemical shift in a different region of the spectrum. This technique would be valuable for studying any intermolecular interactions, such as hydrogen bonding.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for example, between the protons of the two methylene groups in the propanenitrile chain and between the adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the signals of the methylene groups and the protons on the pyridine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to the C-3 and C-2 carbons of the pyridine ring, and from the alpha-methylene protons to the C-2 and C-3 carbons of the pyridine ring, as well as to the beta-methylene and nitrile carbons, thus confirming the attachment of the propanenitrile side chain to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula (C₉H₁₀N₂). This is a critical step in confirming the identity of the synthesized compound. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the cyano group (-CN) and fragmentation of the propanenitrile chain, as well as fragments corresponding to the stable 3-methyl-picolinyl cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods would confirm the presence of its key structural features: the nitrile group, the pyridine ring, the methyl group, and the aliphatic carbon chain.

In an IR spectrum of this compound, characteristic absorption bands would be expected. The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The presence of the 3-methylpyridine (B133936) ring would be indicated by several bands: C-H stretching vibrations of the aromatic ring protons would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the pyridine ring would produce a series of bands in the 1600-1400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propanenitrile chain and the methyl group would be observed in the 2900-3000 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring, which can be weak in the IR spectrum, are typically strong and readily identifiable in the Raman spectrum, providing a clear fingerprint for the heterocyclic system.

A theoretical approach, such as Density Functional Theory (DFT) calculations, could be employed to predict the vibrational frequencies and compare them with experimental spectra for precise assignments. nist.govpharmaffiliates.com

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Propane chain) | Stretching | 3000 - 2850 |

| Methyl C-H (on Pyridine) | Stretching | 2980 - 2870 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1400 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed insights into the molecular structure and packing of this compound.

The conformation of the propanenitrile side chain relative to the pyridine ring would also be determined. The torsion angles around the C-C single bonds would reveal whether the side chain adopts a staggered or eclipsed conformation in the solid state, which is often the lowest energy arrangement.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the solid-state properties of a compound. The study would identify any intermolecular interactions, such as hydrogen bonds (though conventional hydrogen bond donors are absent, weak C-H···N interactions might exist), dipole-dipole interactions involving the polar nitrile group, and van der Waals forces.

The way these forces guide the assembly of molecules into a three-dimensional structure is known as crystal packing. Understanding the packing arrangement is important as it influences physical properties like melting point, solubility, and density. Studies on similar heterocyclic compounds often reveal complex packing networks stabilized by a combination of these weak interactions. nih.gov

Table 2: Potential X-ray Crystallographic Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between atomic nuclei. |

| Bond Angles (°) | The angles formed between three connected atoms. |

Chromatographic Methods for Purity and Separation (HPLC, LC-MS, UPLC, GC/MS)

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from reactants, byproducts, or impurities. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would separate the compound from more polar or less polar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid to ensure good peak shape. The retention time of the compound under specific conditions would be a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is a powerful tool for both purity assessment and structural confirmation. As the compound elutes from the LC column, it would be ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) determined. For this compound (molecular formula C₉H₁₀N₂), the expected [M+H]⁺ ion would be observed at m/z 147.08. Tandem MS (MS/MS) could be used to fragment this ion, providing structural information that confirms the connectivity of the atoms.

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particles and higher pressures. This results in faster analysis times and improved resolution, making it an efficient method for high-throughput purity checks.

Gas Chromatography/Mass Spectrometry (GC/MS) could also be used if the compound is sufficiently volatile and thermally stable. The sample would be vaporized and separated based on its boiling point and interactions with the GC column. The separated components would then be analyzed by a mass spectrometer, providing a fragmentation pattern that serves as a molecular fingerprint. This technique is highly effective for identifying and quantifying volatile impurities.

Table 3: Chromatographic Methods for Analysis of this compound

| Technique | Principle of Separation | Information Obtained |

|---|---|---|

| HPLC | Partitioning between a stationary phase and a liquid mobile phase. | Purity, retention time, quantification. |

| LC-MS | HPLC separation followed by mass analysis. | Purity, retention time, molecular weight, structural fragments. |

| UPLC | High-pressure HPLC for faster, higher-resolution separations. | High-throughput purity analysis. |

| GC/MS | Partitioning between a stationary phase and a gas mobile phase, followed by mass analysis. | Purity, retention time, fragmentation pattern for volatile compounds. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the intricate distribution of electrons within a molecule, which governs its structure, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. By approximating the electron density, DFT methods can accurately predict molecular structures and energies.

For a molecule like 3-(3-Methylpyridin-2-yl)propanenitrile, a common approach involves using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory has proven effective for a wide range of organic molecules, including related pyridine (B92270) derivatives. researchgate.netdntb.gov.ua The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. scielo.org.mx

While specific computational data for this compound is not widely published, studies on the closely related compound, 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, which shares the same substituted pyridine moiety, have been performed using the B3LYP/6-311++G(d,p) method. researchgate.netdntb.gov.ua Such calculations provide the precise bond lengths and angles, forming the basis for all further computational analyses. mdpi.com

Table 1: Representative DFT Calculation Parameters This table illustrates the typical parameters used in DFT calculations for molecules similar to this compound.

| Parameter | Description | Common Method/Basis Set |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, PBE0, ωB97XD nih.govnih.gov |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-311++G(d,p), def2-TZVP researchgate.netmdpi.com |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Analysis |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | PCM, SMD (optional) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large energy gap implies higher stability and lower reactivity. nih.gov

For the related compound 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netdntb.gov.ua These calculations reveal the distribution of these orbitals across the molecule. Typically, in such pyridine derivatives, the HOMO is located over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.netresearchgate.net This analysis helps predict which parts of the molecule are likely to engage in electron-donating or electron-accepting interactions during a chemical reaction.

Table 2: Example Frontier Molecular Orbital Data for a Related Pyridine Derivative This table shows hypothetical FMO energy values to illustrate the concept.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Region of electron donation (nucleophilic character) |

| LUMO | -1.2 | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

In a substituted pyridine like this compound, an MEP analysis would likely show a region of high electron density (red or yellow) around the nitrogen atom of the pyridine ring and the nitrile group, indicating their nucleophilic character. nih.govresearchgate.net Conversely, the hydrogen atoms of the methyl group and the pyridine ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net The MEP surface provides a comprehensive picture of the molecule's electronic landscape, highlighting the areas most likely to be involved in intermolecular interactions. nih.gov

Conformational Analysis and Potential Energy Surfaces

Most organic molecules are not rigid structures but can exist in various spatial orientations, or conformations, due to rotation around single bonds. youtube.com Conformational analysis aims to identify the most stable conformer(s) and to understand the energy barriers between them. masterorganicchemistry.com

This is often achieved by creating a Potential Energy Surface (PES) scan. youtube.com For this compound, a PES scan would involve systematically rotating the dihedral angle of the propanenitrile group relative to the pyridine ring and calculating the energy at each step. youtube.com Plotting the energy versus the rotation angle reveals the energy minima, which correspond to stable, staggered conformations, and the energy maxima, which correspond to unstable, eclipsed conformations. masterorganicchemistry.com The lowest energy minimum represents the global minimum, the most stable conformation of the molecule. masterorganicchemistry.com This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.

Simulation of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These simulations are powerful tools for validating the structure of a synthesized compound.

By performing frequency calculations using DFT, one can predict the vibrational modes of this compound. These theoretical frequencies correspond to the absorption peaks in an experimental IR spectrum. A strong correlation between the calculated and observed spectra provides compelling evidence for the proposed molecular structure. scielo.org.mx Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. Discrepancies between simulated and experimental spectra can often be resolved by considering different possible isomers or conformers of the molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway. This involves calculating the energies of the reactants, products, and, most importantly, the transition state—the high-energy species that exists at the peak of the reaction energy profile. mdpi.com

For this compound, the nitrile group (-C≡N) is a key functional group that can participate in various reactions, such as cycloadditions. For instance, the [3+2] cycloaddition of an azide (B81097) with the nitrile group to form a tetrazole ring is a well-studied reaction. rsc.org DFT calculations can be used to model this process, identifying the structure and energy of the transition state. tandfonline.comresearchgate.net This information reveals the activation energy of the reaction, which determines the reaction rate. By comparing different possible pathways, chemists can predict the regioselectivity and stereoselectivity of a reaction, guiding the synthesis of specific products. nih.gov

In-Depth Analysis of Non-Covalent Interactions in the Crystalline State of this compound Remains an Area for Future Investigation

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the non-covalent interactions and intermolecular forces within the crystalline state of this compound.

While the study of intermolecular forces is a cornerstone of crystal engineering and materials science, providing critical insights into the packing, stability, and physical properties of molecular solids, it appears that this compound has not yet been the subject of such detailed crystallographic and computational analysis.

In the broader context of related chemical structures, such as pyridine and propanenitrile derivatives, computational chemistry and theoretical studies are invaluable tools. Methodologies like Density Functional Theory (DFT) and Hirshfeld surface analysis are frequently employed to elucidate the nature and energetics of non-covalent interactions. These studies on analogous molecules investigate a range of intermolecular forces, including:

Hydrogen Bonding: The presence of the pyridine nitrogen atom and the nitrile group in this compound suggests the potential for various weak C-H···N and C-H···π hydrogen bonds, which are often crucial in directing the crystal packing.

π-π Stacking: The aromatic pyridine ring is capable of participating in π-π stacking interactions, a significant cohesive force in many aromatic compounds.

For instance, studies on other substituted pyridines have revealed intricate networks of hydrogen bonds and π-stacking interactions that define their supramolecular architecture. dntb.gov.uanih.gov Similarly, analyses of molecules containing the propanenitrile moiety have detailed the role of various intermolecular contacts in stabilizing the crystal structure. nih.govresearchgate.net

However, without specific experimental data from single-crystal X-ray diffraction or dedicated computational modeling for this compound, any discussion of its specific non-covalent interactions would be purely speculative. The generation of detailed research findings and data tables, as requested, is contingent on the availability of such primary research.

The scientific community awaits future studies that may isolate and characterize the crystalline form of this compound. Such research would undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Modulating Chemical Properties

The design of derivatives and analogues of 3-(3-methylpyridin-2-yl)propanenitrile is guided by established principles of medicinal and materials chemistry. Modifications to the core structure are intended to systematically alter properties such as electronic distribution, steric profile, lipophilicity, and hydrogen bonding capacity.

Electronic Effects : The pyridine (B92270) ring is an electron-deficient heterocycle. youtube.com The introduction of electron-donating groups (EDGs), such as additional alkyl groups, can increase the electron density of the ring, potentially affecting its reactivity and interaction with biological targets. Conversely, introducing electron-withdrawing groups (EWGs), like halogens or nitro groups, would further decrease the ring's electron density. The nitrile group is a strong EWG, significantly influencing the electronic character of the adjacent alkyl chain.

Steric Hindrance : The size and position of substituents on the pyridine ring can introduce steric bulk. This can be used to control the molecule's conformation, restrict rotation around single bonds, and influence binding selectivity by preventing or promoting interactions with specific pockets in a receptor or enzyme active site.

Lipophilicity and Solubility : Altering substituents directly impacts the molecule's lipophilicity (log P), which is a critical parameter for its behavior in biological systems. Adding nonpolar alkyl or aryl groups generally increases lipophilicity, while incorporating polar functional groups like hydroxyls, amines, or carboxylic acids increases hydrophilicity and water solubility.

Hydrogen Bonding : The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The nitrile nitrogen can also participate, albeit weakly. Introducing substituents capable of acting as hydrogen bond donors (e.g., -OH, -NH2) or additional acceptors (e.g., carbonyls, ethers) can create new intermolecular interactions, which can be crucial for enhancing binding affinity and specificity to biological targets.

Pyridine Ring System Modifications

Modifications to the pyridine ring are a primary strategy for creating analogues with diverse properties. These changes can range from simple alterations of the existing substitution pattern to the introduction of entirely new ring systems.

Altering the position of the methyl group on the pyridine ring or introducing other alkyl substituents can significantly impact the molecule's steric and electronic properties. While the parent compound is 3-methyl substituted, analogues with methyl groups at the 4-, 5-, or 6-positions are common targets for synthesis.

Synthetic strategies for achieving these alkylation patterns include:

Starting Material Selection : The most direct approach is to begin the synthesis with a picoline (methylpyridine) isomer that already has the desired substitution pattern.

Metalation and Alkylation : Directing groups can be used to achieve regioselective deprotonation of the pyridine ring with strong bases like lithium diisopropylamide (LDA), followed by quenching with an alkyl halide. youtube.com For example, treatment of 3-chloropyridine (B48278) with LDA followed by ethyl iodide results in exclusive ethylation at the 4-position. youtube.com

Radical Alkylation : Minisci-type reactions allow for the C-4 alkylation of pyridines using alkyl radicals, often generated from inexpensive starting materials. organic-chemistry.org

Cross-Coupling Reactions : Nickel-catalyzed reductive coupling reactions can be employed to connect bromopyridines with tertiary alkyl bromides, providing access to pyridines bearing an all-carbon quaternary center. organic-chemistry.org

Table 1: Examples of 3-(Pyridin-2-yl)propanenitrile Analogues with Varied Alkylation

| Compound Name | Structure | Modification |

|---|---|---|

| 3-(4-Methylpyridin-2-yl)propanenitrile |  |

Methyl group shifted to position 4 |

| 3-(5-Methylpyridin-2-yl)propanenitrile |  |

Methyl group shifted to position 5 |

| 3-(6-Methylpyridin-2-yl)propanenitrile |  |

Methyl group shifted to position 6 |

Replacing the methyl group with larger aromatic or heteroaromatic systems dramatically alters the molecule's size, shape, and potential for π-stacking interactions.

Synthetic approaches for these modifications often rely on modern cross-coupling methodologies:

Suzuki Coupling : Palladium-catalyzed Suzuki coupling between a halogenated pyridine precursor (e.g., 2-chloro-3-bromopyridine) and an appropriate aryl or heteroaryl boronic acid is a powerful method for forming C-C bonds.

Stille Coupling : This involves the reaction of an organostannane with an organohalide, catalyzed by palladium.

Buchwald-Hartwig Amination : While this reaction forms C-N bonds, related palladium-catalyzed methods can be used to couple aryl groups.

Direct Arylation : C-H activation strategies are emerging that allow for the direct coupling of aromatic C-H bonds, offering a more atom-economical route.

The introduction of heterocyclic substituents like thiophene (B33073) or other pyridine rings can enable diverse non-covalent interactions, such as hydrogen bonding and π-stacking, which may enhance binding affinity in biological contexts.

Table 2: Examples of Analogues with Aromatic/Heteroaromatic Substituents

| Compound Name | Structure | Modification |

|---|---|---|

| 3-(3-Phenylpyridin-2-yl)propanenitrile |  |

Phenyl group at position 3 |

| 3-(3-(Thiophen-2-yl)pyridin-2-yl)propanenitrile |  |

Thienyl group at position 3 |

| 3-(3-(Furan-2-yl)pyridin-2-yl)propanenitrile |  |

Furanyl group at position 3 |

Propanenitrile Chain Derivatizations

The three-carbon nitrile chain serves as a flexible linker and a key electronic feature, but it is also a site for extensive modification to fine-tune the molecule's properties.

Introducing functional groups at the carbons alpha (Cα, adjacent to the nitrile) and beta (Cβ, adjacent to the pyridine ring) to the nitrile group can introduce chirality and new interaction points.

Alpha-Functionalization : The Cα protons are acidic due to the electron-withdrawing nitrile group. Deprotonation with a suitable base (e.g., sodium hydride, LDA) generates a carbanion that can react with various electrophiles.

Alkylation : Reaction with alkyl halides introduces alkyl groups at the Cα position.

Hydroxylation : Reaction with sources of electrophilic oxygen, like molecular oxygen or specific reagents, can install a hydroxyl group.

Beta-Functionalization :

Oxidation : Oxidation of the Cβ position can yield a ketone, forming a β-ketonitrile. Compounds like 3-oxo-3-(pyridin-2-yl)propanenitrile (B1313375) and 3-oxo-3-(pyridin-4-yl)propanenitrile (B1315991) are known examples. scbt.comsigmaaldrich.combldpharm.com These are typically synthesized via condensation reactions, for instance, between a pyridine carboxylate ester and acetonitrile (B52724).

Reduction : The resulting keto group can be reduced to a secondary alcohol, as seen in 3-hydroxy-3-(naphthalen-2-yl)propanenitrile, creating a chiral center. chemscene.com

Amination : Reductive amination of the ketone or substitution reactions can introduce amino groups. The synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, involves an S_N2 reaction with methylamine (B109427) to install a β-amino group. ucsb.edu

Table 3: Examples of Propanenitrile Chain Derivatizations

| Compound Name | Structure | Modification | Position |

|---|---|---|---|

| 2-Methyl-3-(3-methylpyridin-2-yl)propanenitrile |  |

Methyl group | Alpha (α) |

| 3-Hydroxy-3-(3-methylpyridin-2-yl)propanenitrile |  |

Hydroxyl group | Beta (β) |

| 3-Amino-3-(3-methylpyridin-2-yl)propanenitrile |  |

Amino group | Beta (β) |

Altering the length of the alkyl chain connecting the pyridine ring and the nitrile group modifies the distance and spatial relationship between these two key functional moieties.

Homologation (Chain Lengthening) : To synthesize a butanenitrile analogue (e.g., 4-(3-methylpyridin-2-yl)butanenitrile), one could start with a 2-(2-haloethyl)-3-methylpyridine and perform a nucleophilic substitution with cyanide. An alternative is the homologation of a carboxylic acid precursor via the Arndt-Eistert reaction, followed by conversion to the nitrile.

Truncation (Chain Shortening) : An acetonitrile analogue (e.g., (3-methylpyridin-2-yl)acetonitrile) can be prepared by reacting 2-(halomethyl)-3-methylpyridine with a cyanide salt. A related compound, 4-pyridylacetonitrile, is commercially available. bldpharm.com

Insertion/Deletion : More complex modifications could involve inserting heteroatoms (e.g., oxygen to form an ether linkage) or removing the chain entirely to directly connect the nitrile to the ring (e.g., 3-methylpicolinonitrile).

Table 4: Examples of Homologated and Truncated Analogues

| Compound Name | Structure | Modification |

|---|---|---|

| (3-Methylpyridin-2-yl)acetonitrile |  |

Truncated to a 2-carbon chain |

| 4-(3-Methylpyridin-2-yl)butanenitrile |  |

Homologated to a 4-carbon chain |

Synthesis and Characterization of Specific Related Structures

The synthesis of derivatives and analogues of this compound involves a variety of chemical strategies, leading to a diverse range of substituted pyridine and propanenitrile structures. Research in this area has yielded compounds with unique structural features, characterized by various spectroscopic and analytical techniques.

Substituted Pyridinonitriles and Picolinonitriles

The synthesis of substituted pyridines, particularly those containing a cyano group, is a significant area of research. One approach involves the synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles. This method proceeds through a gold(I)-catalyzed cyclization and subsequent N-O bond cleavage of isoxazolopyridines under mild conditions. nih.gov This strategy provides a valuable route to 2,3,4-trisubstituted pyridines, where the cyano group can be further transformed into various functionalities. nih.gov

Another versatile method for creating multi-substituted pyridines starts from ylidenemalononitriles. A solvent-free methodology allows for the synthesis of a range of multi-substituted pyridines at room temperature. nih.gov For instance, the reaction of ylidenemalononitriles with primary amines can lead to the formation of amino-nicotinonitriles, which are important precursors for various pyridine-containing compounds. nih.gov

A four-component reaction (4CR) in water, using SnCl2·2H2O as a precatalyst, has been developed for the synthesis of polysubstituted pyridines. This method involves the reaction of aldehydes, β-keto esters or 1,3-diketones, anilines, and malononitrile (B47326) to afford a variety of 4-alkyl/heteroaryl substituted pyridines. researchgate.net

The table below summarizes the characterization data for selected substituted pyridine derivatives.

| Compound Name | Synthesis Method | Spectroscopic Data | Yield (%) | Reference |

| 2-(Benzylamino)-4-(4-methoxyphenyl)-6-((4-methoxyphenyl)amino)nicotinonitrile | General Procedure from Ylidenemalononitrile | ¹H NMR (600 MHz, CDCl₃): δ 8.23 (s, 1H), 7.31 – 7.15 (m, 7H), 6.97 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.6 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 5.54 (t, J = 5.5 Hz, 1H), 4.65 (d, J = 5.5 Hz, 2H), 3.78 (s, 3H), 3.69 (s, 3H). ¹³C{¹H} NMR (150 MHz, CDCl₃): δ 162.0, 160.4, 159.2, 158.1, 156.5, 156.3, 138.1, 132.8, 130.3, 128.8, 127.8, 127.6, 127.6, 126.2, 120.0, 116.3, 114.7, 113.7, 92.9, 55.3, 45.5. | 85 | nih.gov |

| 4-(4-Methoxyphenyl)-2-(propylamino)nicotinonitrile | General Procedure from Ylidenemalononitrile | ¹H NMR (600 MHz, CDCl₃): δ 8.45 (s, 1H), 8.27 (d, J = 7.7 Hz, 2H), 7.39 (d, J = 7.7 Hz, 2H), 6.92 (d, J = 7.9 Hz, 2H), 6.72 (d, J = 7.9 Hz, 2H), 5.43 (t, J = 4.8 Hz, 1H), 3.76 (s, 3H), 3.53 (q, J = 6.6 Hz, 2H), 1.70 (sext, J = 7.3 Hz, 2H), 1.02 (t, J = 7.3 Hz, 3H). ¹³C{¹H} NMR (150 MHz, CDCl₃): δ 159.2, 158.4, 157.8, 154.8, 148.1, 141.9, 132.1, 129.8, 126.0, 123.5, 118.0, 115.4, 114.8, 92.0, 55.4, 43.5, 22.6, 11.3. | 84 | nih.gov |

| 2-(Benzylamino)-4-phenyl-6-(pyridin-4-yl)nicotinonitrile | General Procedure from Ylidenemalononitrile | ¹H NMR (600 MHz, CDCl₃): δ 8.80 (d, J = 2.2 Hz, 1H), 8.73 (d, J = 5.0 Hz, 1H), 8.36 (d, J = 5.1 Hz, 1H), 7.94 (dt, J = 8.0, 2.1 Hz, 1H), 7.44 (dd, J = 7.9, 4.8 Hz, 1H), 7.40 – 7.34 (m, 4H), 7.32 – 7.28 (m, 1H), 6.69 (d, J = 5.1 Hz, 1H), 5.81 (t, J = 5.1 Hz, 1H), 4.78 (d, J = 5.7 Hz, 2H). ¹³C{¹H} NMR (150 MHz, CDCl₃): δ 159.2, 152.4, 150.8, 150.7, 149.7, 138.2, 135.4, 132.6, 128.7, 127.6, 127.5, 123.4, 116.3, 112.7, 90.0, 45.4. | 96 | nih.gov |

| 2-(Benzylamino)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | General Procedure from Ylidenemalononitrile | ¹H NMR (600 MHz, CDCl₃): δ 8.39 (s, 1H), 7.43 – 7.39 (m, 2H), 7.39 – 7.35 (m, 4H), 7.35 – 7.30 (m, 1H), 7.22 – 7.19 (m, 2H), 7.02 – 6.99 (m, 2H), 6.77 – 6.73 (m, 2H), 5.68 (t, J = 5.5 Hz, 1H), 4.75 (d, J = 5.5 Hz, 2H), 3.78 (s, 3H). ¹³C{¹H} NMR (150 MHz, CDCl₃): δ 159.2, 158.0, 156.9, 155.6, 138.0, 135.5, 133.8, 132.7, 130.1, 129.7, 128.9, 128.8, 128.7, 128.6, 128.3, 127.8, 127.7, 125.9, 119.6, 115.7, 114.8, 92.7, 55.4, 45.5. | 89 | nih.gov |

Derivatives with Modified Propanenitrile Chains

Analogues with modifications to the propanenitrile side chain have also been synthesized. For example, 3-oxo-3-(pyridin-2-yl)propanenitrile is a related structure where a carbonyl group is present at the 3-position of the propanenitrile chain. scbt.com Another related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, was prepared by the reaction of ethyl cyanoacetate (B8463686) with piperidine (B6355638). Its structure was confirmed by X-ray crystallography, revealing a chair conformation for the piperidine ring. nih.gov

Furthermore, the synthesis of 3-(pyrimidin-2-ylamino)propanehydrazide derivatives has been reported. researchgate.net This involves the initial reaction of 2-aminopyrimidine (B69317) with methyl acrylate (B77674) to form methyl 3-(pyrimidin-2-ylamino)propanoate, which is then converted to the corresponding hydrazide. researchgate.net

A more complex analogue, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, was synthesized in a five-step route starting from 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole. mdpi.com The synthesis involved a sequence of reactions including nucleophilic substitution, deprotection, Michael addition, Sonogashira coupling, and desilylation. The structure of the final compound was confirmed by ¹H-NMR, ¹³C-NMR, MS, HPLC, and single crystal X-ray diffraction. mdpi.com

The following table presents characterization data for some of these propanenitrile derivatives.

| Compound Name | Molecular Formula | Molecular Weight | Synthesis Notes | Characterization Highlights | Reference |

| 3-Oxo-3-(pyridin-2-yl)propanenitrile | C₈H₆N₂O | 146.15 | Not detailed in the provided source. | - | scbt.com |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile | C₈H₁₂N₂O | - | Prepared by the reaction of ethyl cyanoacetate with piperidine. | The piperidine ring exhibits a chair conformation. Molecules are linked by C—H⋯O hydrogen bonds. | nih.gov |

| Methyl 3-(pyrimidin-2-ylamino)propanoate | - | - | Prepared by the reaction of 2-aminopyrimidine with methyl acrylate in acetic acid. | - | researchgate.net |

| (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile | - | - | Five-step synthesis starting from 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole. | Characterized by ¹H-NMR, ¹³C-NMR, MS, HPLC, and single crystal X-ray diffraction. | mdpi.com |

Heterocyclic Analogues

Research has also extended to the synthesis of more complex heterocyclic systems that can be considered analogues. For instance, a series of substituted 2-pyridyl-4-phenylquinolines have been prepared through the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives. These compounds were characterized by elemental analysis, MS, ¹H- and ¹³C-NMR spectroscopy. mdpi.com

Additionally, new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives have been synthesized via a one-pot, three-component reaction of thioglycolic acid, malononitrile, and various aromatic aldehydes. nih.gov The structures of these compounds were established through spectroscopic methods. nih.gov

A specific oxadiazole derivative, 3-(3-methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole, has been the subject of computational and spectroscopic studies. researchgate.netdntb.gov.ua These studies involve DFT calculations to understand its electronic and structural properties, which are correlated with experimental data from FT-IR, UV-Vis, and NMR spectroscopy. researchgate.netdntb.gov.ua

Applications in Chemical Synthesis and Materials Science

Utility as Versatile Synthetic Intermediates and Building Blocks

3-(3-Methylpyridin-2-yl)propanenitrile is recognized as a versatile small molecule scaffold in chemical synthesis biosynth.com. Its utility as a synthetic intermediate is derived from its two primary functional components: the 3-methylpyridine (B133936) core and the cyanoethyl group. The pyridine (B92270) ring is a foundational structure in many biologically active compounds, while the nitrile group (C≡N) is a highly useful functionality in organic chemistry.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This chemical reactivity allows the propanenitrile side chain to be transformed into a variety of other functional groups, making the parent molecule a valuable starting point for the synthesis of more complex derivatives. Researchers utilize this compound as a building block to introduce the 3-methylpyridin-2-yl moiety into larger molecular frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 132554-23-5 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Canonical SMILES | CC1=C(N=CC=C1)CCC#N |

This data is sourced from chemical supplier databases. biosynth.com

Construction of Complex Heterocyclic Ring Systems

A significant application of nitriles in organic synthesis is their use in constructing new heterocyclic rings. The nitrile functionality in this compound is a key precursor for forming nitrogen-containing heterocycles. One of the most prominent examples is the synthesis of 1,2,4-oxadiazole (B8745197) derivatives nih.goviaea.org.

The general synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often begins with a nitrile-containing compound nih.govresearchgate.net. The nitrile is first converted into an amidoxime (B1450833) intermediate through a reaction with hydroxylamine (B1172632). This amidoxime is then acylated with a carboxylic acid or its derivative (such as an acyl chloride), followed by a cyclodehydration step to form the stable 1,2,4-oxadiazole ring nih.govresearchgate.net. In this process, the original 3-(3-methylpyridin-2-yl) group would be attached at the 3-position of the newly formed oxadiazole ring, demonstrating the compound's role as a foundational building block for more elaborate heterocyclic systems.

Table 2: General Synthetic Route to 1,2,4-Oxadiazoles from Nitrile Precursors

| Step | Reaction | Description |

| 1 | Amidoxime Formation | The nitrile group (R-C≡N) reacts with hydroxylamine (NH₂OH) to form an amidoxime [R-C(NH₂)=NOH]. |

| 2 | O-Acylation | The amidoxime is coupled with a carboxylic acid (R'-COOH) or acyl chloride to form an O-acylamidoxime intermediate. |

| 3 | Cyclodehydration | The intermediate undergoes thermal or acid/base-catalyzed cyclization and dehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole. |

This table outlines a common synthetic pathway for 1,2,4-oxadiazoles. nih.govresearchgate.netresearchgate.net

Development of Novel Polymer and Functional Material Scaffolds

The application of this compound in the development of polymers and functional materials is not extensively documented in current scientific literature. However, pyridine-based ligands are widely used for the preparation of functional materials like metallopolymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions mdpi.com. The presence of both a pyridine nitrogen and a nitrile group in this compound provides two potential sites for metal coordination, suggesting its theoretical potential as a monomer or cross-linking agent in the synthesis of coordination polymers. Despite this potential, specific examples of its use in this capacity remain specialized.

Contribution to Methodological Advancements in Organic Chemistry

While this compound serves as a useful substrate in various chemical reactions, its role in pioneering major methodological advancements in organic chemistry is not prominently featured in the literature. It is more commonly employed within established synthetic protocols rather than being a central component in the creation of new, broadly applicable chemical reactions.

There is limited direct evidence of this compound or its immediate derivatives being used to develop new catalytic systems. Although related pyridine structures, such as trimeric pyridinium (B92312) salts, have been investigated as catalysts in specific organic reactions, the direct application of this particular propanenitrile compound in catalysis research is not well-documented nih.gov. Thiourea derivatives, which can be synthesized from the analogous 2-amino-3-methylpyridine, have known applications in catalysis, but this represents a more structurally distant application researchgate.net.

The molecular structure of this compound is well-suited for ligand design. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as electron-pair donors, allowing the molecule to function as a potential bidentate ligand for coordinating with metal centers. The design of pyridine-containing pincer ligands is an active area of research in organometallic chemistry mdpi.com. The 3-methylpyridine core of the molecule is a common feature in more complex ligands used in catalysis and materials science researchgate.net. While the potential exists, specific, widely-cited examples of this compound being used as a primary ligand in seminal studies are not readily found in the literature.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of 3-(3-Methylpyridin-2-yl)propanenitrile?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the pyridinyl and nitrile group positions. The methyl group at the 3-position of the pyridine ring typically appears as a singlet (~δ 2.4 ppm in H NMR), while the nitrile carbon resonates near δ 120 ppm in C NMR .

- Infrared (IR) Spectroscopy: The nitrile stretching vibration (C≡N) is observed as a sharp peak at ~2240 cm .